molecular formula C17H16ClFN2O6S B2679445 3-chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide CAS No. 1795423-19-6

3-chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide

Cat. No.: B2679445
CAS No.: 1795423-19-6
M. Wt: 430.83
InChI Key: QGCFLIVYNIFSPU-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide is a synthetic compound known for its potential applications across various scientific disciplines. Due to its unique chemical structure, it offers intriguing properties that make it useful in multiple fields, from organic synthesis to pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide involves several key steps:

  • Initial Formation: : Starting with the base materials, a halogenation reaction introduces the chlorine and fluorine atoms to the benzene ring.

  • Intermediate Formation: : The intermediate compounds are then subjected to sulfonylation to form the benzenesulfonamide structure.

  • Coupling Reaction: : The final compound is formed through coupling reactions involving azetidinyl groups and pyran derivatives.

Industrial Production Methods

The industrial production typically follows a scaled-up version of the synthetic route, emphasizing safety and efficiency. Automated reactors and continuous flow chemistry are often employed to enhance yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation in the presence of strong oxidizing agents.

  • Reduction: : Can be reduced using standard reducing agents like lithium aluminum hydride.

  • Substitution: : Reacts with nucleophiles in substitution reactions, primarily affecting the halogenated benzene ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Ammonia, hydroxide ions.

Major Products Formed

  • Oxidation: : Yields sulfoxides and sulfones.

  • Reduction: : Produces various alcohol and amine derivatives.

  • Substitution: : Leads to a range of substituted benzene derivatives.

Scientific Research Applications

The compound's diverse chemical properties make it useful in:

  • Chemistry: : As a building block for complex organic syntheses.

  • Biology: : In studies involving enzyme interactions and cellular pathways.

  • Medicine: : Potential use as a precursor for drug development targeting specific diseases.

  • Industry: : As an intermediate in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism by which 3-chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide exerts its effects is largely dependent on its interaction with molecular targets:

  • Enzyme Inhibition: : Inhibits specific enzymes by binding to their active sites.

  • Pathway Modulation: : Affects biochemical pathways by altering the function of key proteins and receptors.

Comparison with Similar Compounds

When compared to similar compounds like 3-chloro-4-fluoro-N-(2-oxoethyl)benzenesulfonamide or 3-chloro-4-fluoro-N-(3-(6-methyl-2-oxo-2H-pyran-4-yl)oxyethyl)benzenesulfonamide, 3-chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide stands out due to:

  • Enhanced Stability: : Better resistance to environmental degradation.

  • Higher Reactivity: : Greater efficacy in substitution and coupling reactions.

  • Broader Applications: : Wider range of applications in pharmaceuticals and materials science.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O6S/c1-10-4-11(5-17(23)26-10)27-12-8-21(9-12)16(22)7-20-28(24,25)13-2-3-15(19)14(18)6-13/h2-6,12,20H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCFLIVYNIFSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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